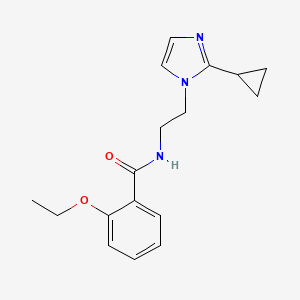

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-ethoxybenzamide

Description

Properties

IUPAC Name |

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-2-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-2-22-15-6-4-3-5-14(15)17(21)19-10-12-20-11-9-18-16(20)13-7-8-13/h3-6,9,11,13H,2,7-8,10,12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKCGKMXOQSXER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCCN2C=CN=C2C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Example :

- N-(4-Chloro-3-trifluoromethylphenyl)-2-ethoxybenzamide (CTB, Compound 7) Structure: Shares the 2-ethoxybenzamide core but lacks the imidazole-ethyl substituent, instead featuring a 4-chloro-3-trifluoromethylphenyl group. Activity: Acts as a p300 HAT activator, contrasting with inhibitory profiles of other benzamide derivatives (e.g., garcinol). This highlights the critical role of substituents in modulating HAT activity .

Comparison: The target compound’s cyclopropyl-imidazole-ethyl chain may enhance binding selectivity compared to CTB’s halogenated aryl group.

Benzimidazole-Bearing Analogues

Key Example :

- 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1)

Comparison :

While both compounds incorporate nitrogen-containing heterocycles (imidazole vs. benzimidazole), the target’s cyclopropyl group may reduce metabolic degradation compared to W1’s dinitrophenyl substituent. Additionally, the ethyl linker in the target compound could improve solubility relative to W1’s thioacetamido bridge .

H-Series Protein Kinase Inhibitors

Key Example :

- H-89 (N-[2-(p-Bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide) Structure: Features an isoquinoline sulfonamide core with a bromocinnamylamino-ethyl side chain. Activity: Inhibits protein kinase A (PKA) and other kinases via competitive ATP-binding site interactions .

Comparison: The target compound’s ethoxybenzamide core lacks the sulfonamide group critical for kinase inhibition in H-87.

Q & A

Basic: What are the optimal synthetic routes for N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-ethoxybenzamide, and how can reaction conditions be controlled to maximize yield and purity?

The synthesis typically involves multi-step reactions, starting with coupling 2-ethoxybenzoyl chloride with a cyclopropyl-imidazole ethylamine intermediate. Key steps include:

- Amide bond formation : Use polar aprotic solvents (e.g., DMF or DMSO) and bases like triethylamine to drive the reaction .

- Cyclopropyl group introduction : Employ cyclopropanation reagents (e.g., diazo compounds) under controlled temperatures (0–5°C) to minimize side reactions .

- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is critical for isolating the final product. Monitor purity via HPLC (>95%) .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the ethoxybenzamide backbone and cyclopropyl-imidazole substituents. Key signals include δ 1.4 ppm (ethoxy CH3) and δ 2.1–2.3 ppm (cyclopropyl CH2) .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 356.18) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases: acetonitrile/water (70:30) with 0.1% formic acid .

Advanced: How can researchers employ X-ray crystallography with SHELX software to resolve structural ambiguities in this benzamide derivative?

- Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane) .

- Data collection : Use a synchrotron source for high-resolution (<1.0 Å) data. SHELXT (in SHELX suite) solves phase problems via dual-space methods .

- Refinement (SHELXL) : Apply anisotropic displacement parameters and validate hydrogen bonding (e.g., N–H···O interactions). Address disorder in the cyclopropyl group using PART instructions .

Advanced: What strategies are recommended for analyzing contradictory biological activity data reported for imidazole-containing benzamide analogs?

- Standardized assays : Replicate studies under uniform conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability in enzyme inhibition assays .

- Comparative SAR : Cross-reference analogs (e.g., thiophene vs. sulfonamide derivatives) to identify substituent effects. For example, cyclopropyl groups may enhance metabolic stability but reduce solubility .

- Meta-analysis : Use tools like RevMan to pool data from independent studies, weighting results by sample size and methodological rigor .

Advanced: How should structure-activity relationship (SAR) studies be designed to investigate the pharmacophore elements of this compound?

- Core modifications : Synthesize analogs with varied substituents (e.g., replacing ethoxy with methoxy or halogen groups) .

- Biological testing : Prioritize assays targeting enzymes like cytochrome P450 or kinases, where imidazole derivatives show affinity. Use IC50 values to quantify potency .

- Computational modeling : Perform docking studies (AutoDock Vina) to map interactions with active sites (e.g., hydrophobic pockets accommodating cyclopropyl groups) .

Advanced: What experimental approaches are required to determine solubility profiles and stability under physiological conditions?

- Solubility : Use shake-flask method in PBS (pH 7.4) and simulate gastrointestinal conditions (FaSSIF/FeSSIF media) .

- Stability : Conduct forced degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via UPLC. Hydrolysis of the amide bond is a key degradation pathway .

- LogP determination : Employ reversed-phase HPLC to estimate partition coefficients, critical for predicting blood-brain barrier penetration .

Advanced: How can researchers validate target engagement and mechanism of action when studying enzyme inhibition potential?

- Biochemical assays : Use fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) with positive controls (e.g., ketoconazole) .

- Cellular models : Apply CRISPR-edited cell lines lacking the target enzyme to confirm specificity .

- SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) to quantify affinity for the target .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.